1,7-Diazaspiro[4.4]nonane-7acetic acid,a-(2-methylpropyl)-6-oxo-,(aS,5S)-
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Overview
Description
1,7-Diazaspiro[44]nonane-7acetic acid, a-(2-methylpropyl)-6-oxo-, (aS,5S)- is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-7acetic acid, a-(2-methylpropyl)-6-oxo-, (aS,5S)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a keto acid under controlled conditions. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane-7acetic acid, a-(2-methylpropyl)-6-oxo-, (aS,5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-7acetic acid, a-(2-methylpropyl)-6-oxo-, (aS,5S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7acetic acid, a-(2-methylpropyl)-6-oxo-, (aS,5S)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The spirocyclic structure allows for unique interactions with these targets, potentially leading to novel biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[4.4]nonane: Shares a similar spirocyclic structure but differs in functional groups.
2,7-Diazaspiro[3.5]nonane: Another spirocyclic compound with a different ring size and functional groups.
Uniqueness
1,7-Diazaspiro[4.4]nonane-7acetic acid, a-(2-methylpropyl)-6-oxo-, (aS,5S)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(5S)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]pentanoic acid |
InChI |
InChI=1S/C13H22N2O3/c1-9(2)8-10(11(16)17)15-7-5-13(12(15)18)4-3-6-14-13/h9-10,14H,3-8H2,1-2H3,(H,16,17)/t10-,13-/m0/s1 |
InChI Key |
IQHDRIGPDGBASO-GWCFXTLKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@]2(C1=O)CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC2(C1=O)CCCN2 |
Origin of Product |
United States |
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